Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an ethyl ester group, along with a chlorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.
Esterification: The ethyl ester group is introduced through esterification reactions involving carboxylic acids and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-4-hydroxypiperidine: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate: Contains a bromine atom instead of chlorine, which may influence its chemical properties and biological activity.
Ethyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate: Contains a methyl group instead of chlorine, which may alter its steric and electronic properties.
Properties
CAS No. |
23482-33-9 |
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Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3 |
InChI Key |
CURANEYLIZSJBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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